molecular formula C10H10F2O2 B13956096 2-(2,3-Difluoro-4-methylphenyl)-1,3-dioxolane

2-(2,3-Difluoro-4-methylphenyl)-1,3-dioxolane

Cat. No.: B13956096
M. Wt: 200.18 g/mol
InChI Key: GWFAMEXRUQSDBA-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the difluoro and methyl groups on the phenyl ring adds unique chemical properties to this compound.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,3-difluoro-4-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10F2O2/c1-6-2-3-7(9(12)8(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3

InChI Key

GWFAMEXRUQSDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2OCCO2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-dioxolane derivatives typically involves the acetalization of aldehydes or ketones with ethylene glycol . For 2-(2,3-difluoro-4-methylphenyl)-1,3-dioxolane, the starting materials would include 2,3-difluoro-4-methylbenzaldehyde and ethylene glycol. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often involve refluxing the reactants in a suitable solvent like toluene, with the removal of water to drive the reaction to completion .

Chemical Reactions Analysis

1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- can undergo various chemical reactions:

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitrating agents .

Scientific Research Applications

1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(2,3-difluoro-4-methylphenyl)- depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions .

Comparison with Similar Compounds

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